![molecular formula C12H6BrClO B14769896 2-Bromo-3-chlorodibenzo[b,d]furan](/img/structure/B14769896.png)
2-Bromo-3-chlorodibenzo[b,d]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzofuran, 2-bromo-3-chloro- is a halogenated derivative of dibenzofuran, a polycyclic aromatic compound It is characterized by the presence of bromine and chlorine atoms at the 2nd and 3rd positions of the dibenzofuran ring, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibenzofuran, 2-bromo-3-chloro- typically involves the halogenation of dibenzofuran. One common method is the bromination and chlorination of dibenzofuran using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the halogenation process .
Industrial Production Methods
Industrial production of dibenzofuran, 2-bromo-3-chloro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzofuran, 2-bromo-3-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form dibenzofuran derivatives with additional oxygen-containing functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted dibenzofuran derivatives, which can have different functional groups such as hydroxyl, amino, or alkyl groups, depending on the reagents and conditions used .
Applications De Recherche Scientifique
Dibenzofuran, 2-bromo-3-chloro- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and in the study of halogenated aromatic compounds.
Biology: The compound is used in biochemical studies to understand the effects of halogenated aromatic compounds on biological systems.
Medicine: Research is being conducted on its potential use in the development of pharmaceuticals, particularly in the design of drugs with specific halogenated aromatic structures.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of dibenzofuran, 2-bromo-3-chloro- involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of bromine and chlorine atoms enhances its ability to form strong interactions with various biological molecules, influencing their function and activity. These interactions can affect molecular pathways and lead to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzofuran, 3-bromo-2-chloro-: Another halogenated derivative with bromine and chlorine atoms at different positions.
Dibenzofuran, 2,3-dichloro-: A derivative with two chlorine atoms at the 2nd and 3rd positions.
Dibenzofuran, 2,3-dibromo-: A derivative with two bromine atoms at the 2nd and 3rd positions.
Uniqueness
Dibenzofuran, 2-bromo-3-chloro- is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its chemical reactivity and interactions with other molecules. This unique structure can lead to distinct properties and applications compared to other similar compounds .
Propriétés
Formule moléculaire |
C12H6BrClO |
|---|---|
Poids moléculaire |
281.53 g/mol |
Nom IUPAC |
2-bromo-3-chlorodibenzofuran |
InChI |
InChI=1S/C12H6BrClO/c13-9-5-8-7-3-1-2-4-11(7)15-12(8)6-10(9)14/h1-6H |
Clé InChI |
SVTXPXJMIUCDBA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC(=C(C=C3O2)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 7-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hept-2-enoate](/img/structure/B14769817.png)

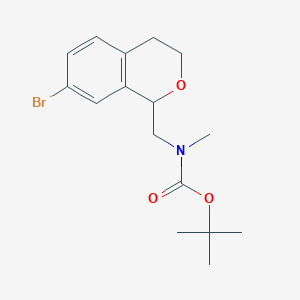
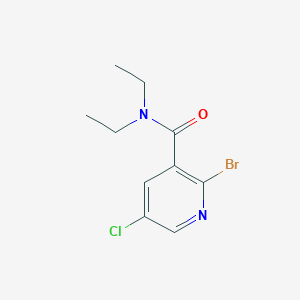
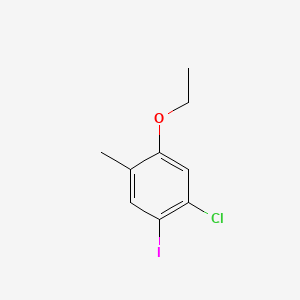

![(R)-N-[1-adamantyl-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B14769848.png)
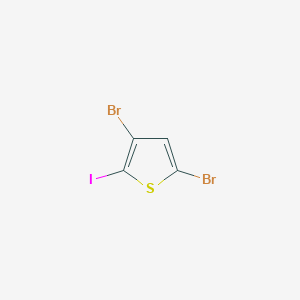
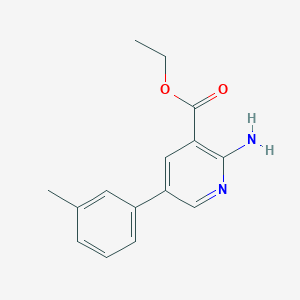

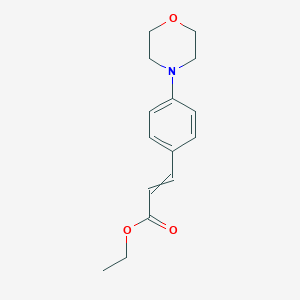

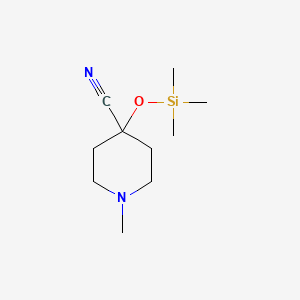
![(R)-(3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diyl)bis(diphenylphosphane)](/img/structure/B14769910.png)
